molecular formula C13H11N5OS B2393015 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone CAS No. 2176152-25-1

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone

Cat. No.: B2393015
CAS No.: 2176152-25-1
M. Wt: 285.33
InChI Key: QRIBWCDZXYIANA-UHFFFAOYSA-N
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Description

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone is a synthetic chemical compound designed for research applications, featuring a hybrid structure that incorporates two privileged pharmacophores: a 1,2,3-triazole and a benzothiazole, linked through an azetidine methanone core. The 1,2,3-triazole ring is a five-membered heterocycle known for its significant stability under acidic, basic, oxidative, and reductive conditions, as well as its strong dipole moment and capacity for hydrogen bonding, which facilitates interactions with biological targets . This scaffold is considered a bioisostere for amide bonds and is found in a wide range of pharmacological agents due to its diverse biological activities . The benzothiazole moiety is another heterocyclic system frequently encountered in medicinal chemistry and material science, contributing to the compound's potential bioactivity and physicochemical properties. The integration of these scaffolds via an azetidine linker creates a novel chemical entity with potential for use in various research fields. In medicinal chemistry and chemical biology, this compound serves as a valuable intermediate or lead structure for the development of enzyme inhibitors and receptor modulators. The structural motif of a heteroaromatic methanone linked to an azetidine ring is present in compounds investigated as inhibitors of enzymes like monoacylglycerol lipase (MAGL) . Furthermore, the 1,2,3-triazole nucleus has been extensively studied for its anti-Alzheimer's potential through the inhibition of cholinesterase enzymes . Researchers can utilize this compound to explore its affinity for various biological targets, study structure-activity relationships (SAR), or as a building block in the synthesis of more complex molecules. Its defined structure and high purity make it suitable for high-throughput screening, biochemical assays, and as an analytical standard. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate care and adhere to all relevant safety protocols.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5OS/c19-13(12-16-10-3-1-2-4-11(10)20-12)17-7-9(8-17)18-14-5-6-15-18/h1-6,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIBWCDZXYIANA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)N4N=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could result in a wide variety of functionalized derivatives.

Scientific Research Applications

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

Azetidine-Containing Derivatives
  • Benzo[d]thiazol-2-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone (CAS: 1396870-36-2): Structure: Shares the benzothiazol-2-yl-methanone core but replaces the triazole substituent with a 4-methylbenzothiazole-oxy group on the azetidine ring. Molecular Formula: C₁₉H₁₅N₃O₂S₂ (Molar Mass: 381.47 g/mol) .
Triazole-Containing Derivatives
  • 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine :
    • Structure : Combines benzothiazole with a triazole ring but lacks the azetidine moiety.
    • Synthesis : Utilizes 2-(benzo[d]thiazol-2-yl)acetonitrile and aryl azides, achieving yields of 82–97% due to the high reactivity of the triazole-forming reaction .
    • Application : Evaluated for antiproliferative activity and utility in synthesizing polycyclic triazole derivatives.
Benzothiazole-Piperazine/Piperidine Hybrids
  • (4-Methylpiperazin-1-yl)(6-(3-(4-methylpiperazin-1-yl)propoxy)benzo[d]thiazol-2-yl)methanone (4g): Structure: Replaces the azetidine-triazole unit with a 4-methylpiperazine group. Synthesis: Yield = 28.1%, Melting Point = 99.2–99.7°C . Significance: Piperazine derivatives often exhibit improved solubility and CNS permeability compared to azetidine analogs.

Biological Activity

The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone is a novel synthetic entity that has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, synthesis, and relevant research findings.

Structural Characteristics

The compound features:

  • Azetidine ring : A four-membered heterocyclic structure.
  • Triazole moiety : A five-membered ring containing three nitrogen atoms.
  • Benzo[d]thiazole fragment : A fused bicyclic structure that enhances biological interactions.

The molecular formula of this compound is C14H12N4OSC_{14}H_{12}N_{4}OS, with a molecular weight of approximately 288.34 g/mol.

Biological Activities

Research indicates that this compound exhibits various biological activities, which can be categorized as follows:

1. Antimicrobial Activity

Studies have shown that compounds containing triazole and benzothiazole moieties often display significant antimicrobial properties. The synthesized derivatives have been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainActivity Observed
Staphylococcus aureusModerate
Escherichia coliWeak
Bacillus cereusModerate
Pseudomonas aeruginosaNo activity

The results suggest that the presence of the benzothiazole moiety may enhance antimicrobial efficacy, particularly against Gram-positive bacteria .

2. Antioxidant Activity

The antioxidant potential was evaluated using the DPPH assay, measuring the ability to scavenge free radicals. The IC50 values for various derivatives were calculated to assess their potency.

CompoundIC50 (mg/mL)
This compound35.6
Ascorbic Acid20.0

These results indicate that while the compound shows antioxidant properties, it is less effective than ascorbic acid.

3. Anticancer Activity

Preliminary studies suggest potential anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cell lines. The compound's ability to inhibit cell proliferation was assessed in vitro against several cancer types.

Cancer Cell LineInhibition (%)
HeLa (cervical cancer)45
MCF7 (breast cancer)30
A549 (lung cancer)25

Further investigations are required to elucidate the specific pathways involved in its anticancer activity .

Synthesis and Characterization

The synthesis of This compound typically involves a multi-step process:

  • Formation of the Triazole Ring : Utilizing click chemistry techniques between azides and alkynes.
  • Azetidine Formation : Cyclization reactions that yield the azetidine structure.
  • Coupling with Benzothiazole : Final coupling reactions to form the target compound.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized product.

Q & A

Q. What are the optimal synthetic routes for this compound, considering yield and purity?

Methodological Answer: The synthesis typically involves three key steps: (i) azetidine ring formation, (ii) triazole conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), and (iii) coupling with the benzo[d]thiazole moiety. For example:

  • Step 1: Prepare the azetidine precursor using a Gabriel synthesis approach, optimizing solvent (e.g., DMF) and temperature (60–80°C) to minimize side reactions .
  • Step 2: Introduce the triazole group via CuAAC, using a copper(I) iodide catalyst and DIPEA in THF at room temperature .
  • Step 3: Couple the intermediate with benzo[d]thiazole-2-carbonyl chloride under Schotten-Baumann conditions (aqueous NaOH, 0–5°C) .
    Critical Factors: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography (≥95% purity). Final yields range from 45–65% depending on stepwise optimization .

Q. How can structural characterization confirm the compound’s identity and purity?

Methodological Answer: Use a multi-technique approach:

  • NMR Spectroscopy: Analyze 1H^1H and 13C^{13}C NMR to confirm azetidine (δ 3.5–4.5 ppm for CH2_2), triazole (δ 7.8–8.2 ppm for CH), and benzo[d]thiazole (δ 7.2–8.5 ppm for aromatic protons) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) should match the theoretical molecular ion (e.g., [M+H]+^+ = 341.0924 for C15_{15}H13_{13}N5_5OS) .
  • Elemental Analysis: Ensure C, H, N, S percentages align with calculated values (e.g., C: 52.94%, H: 3.82%, N: 20.58%, S: 9.38%) .
    Validation: Cross-reference spectral data with analogous compounds (e.g., triazole-azetidine derivatives) to resolve ambiguities .

Q. What initial biological screening assays are recommended for this compound?

Methodological Answer: Prioritize target-specific assays:

  • Enzyme Inhibition: Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays, with IC50_{50} values calculated via dose-response curves .
  • Antimicrobial Activity: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values .
  • Cytotoxicity: Evaluate in HEK-293 cells via MTT assay (48-hour exposure, 1–100 µM range) to establish selectivity indices .

Advanced Research Questions

Q. How can contradictory bioactivity data between assay systems be resolved?

Methodological Answer: Contradictions often arise from assay conditions or off-target effects. Mitigate via:

  • Assay Replication: Repeat experiments under standardized conditions (pH 7.4, 37°C, 5% CO2_2) .
  • Metabolite Profiling: Use LC-MS to identify active metabolites in cell lysates that may interfere with in vitro results .
  • Target Engagement Studies: Employ cellular thermal shift assays (CETSA) to confirm direct target binding in live cells .

Q. What computational strategies predict binding interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB: 1M17). Key residues (e.g., Lys721 in EGFR) should form hydrogen bonds with the triazole and azetidine moieties .
  • Molecular Dynamics (MD): Simulate binding stability (50 ns trajectory, AMBER force field) to assess RMSD fluctuations (<2 Å for stable complexes) .
  • QSAR Modeling: Derive predictive models using descriptors like logP, polar surface area, and H-bond acceptors to optimize activity .

Q. How can structure-activity relationships (SAR) guide further optimization?

Methodological Answer:

  • Triazole Modifications: Replace 2H-1,2,3-triazole with 1,2,4-triazole to assess changes in π-π stacking with hydrophobic pockets .
  • Azetidine Substitution: Introduce methyl groups at the 3-position to enhance metabolic stability (e.g., CYP3A4 resistance) .
  • Benzo[d]thiazole Optimization: Fluorinate the benzothiazole ring to improve membrane permeability (clogP <3) .
    Validation: Compare IC50_{50} values (kinase assays) and ADME profiles (Caco-2 permeability, microsomal stability) across derivatives .

Q. What analytical methods resolve stereochemical or regiochemical ambiguities in synthesis?

Methodological Answer:

  • Chiral HPLC: Use a Chiralpak® IA column (hexane:isopropanol 90:10) to separate enantiomers if azetidine stereocenters are present .
  • NOESY NMR: Identify through-space correlations (e.g., between azetidine CH2_2 and triazole protons) to confirm regiochemistry .
  • X-ray Crystallography: Obtain single crystals via vapor diffusion (ethyl acetate/pentane) to resolve absolute configuration .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation?

Methodological Answer:

  • pH Stability: Incubate in buffers (pH 1.2–7.4) for 24 hours; analyze degradation via HPLC. Benzo[d]thiazole is prone to hydrolysis at pH <2 .
  • Thermal Stability: Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C for solid formulations) .
  • Light Sensitivity: Expose to UV (254 nm) for 48 hours; monitor photodegradation products via LC-MS .

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